molecular formula C34H32ClN3O6 B136673 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate CAS No. 154161-81-6

4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate

Cat. No. B136673
M. Wt: 614.1 g/mol
InChI Key: RRLJXAKQFSXTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate, also known as 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate, is a useful research compound. Its molecular formula is C34H32ClN3O6 and its molecular weight is 614.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclobutanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aryloxy Complexes and Tungsten Compounds in Metathesis Reactions

The aryloxy complexes of tungsten, particularly when combined with organotin or -lead cocatalysts, demonstrate excellent precursor catalyst properties. These complexes showcase impressive activity and stereoselectivity in metathesis reactions, transforming various olefins into desired products. For instance, the cyclometallated neopentylidene tungsten complex is known for its high activity and selectivity in transforming cis- and trans-2-pentene, retaining the configuration of the starting olefin. It's also exceptionally active in metathesis of functionalized olefins, converting significant equivalents into products like 9-octadecene and diethyl-9-octadecenedioate at room temperature. Furthermore, these complexes have shown the ability to transform cyclic and acyclic double bonds with thio-ether functionalities into corresponding polymers or cyclic products, highlighting their versatility and potential in polymer chemistry and material science (Lefebvre et al., 1995).

Methylene-Linked Liquid Crystal Dimers in Phase Transition

Methylene-linked liquid crystal dimers, like the 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and its analogs, exhibit two distinct mesophases. The higher temperature mesophase is a typical nematic phase, while the lower temperature phase is identified as a twist-bend nematic phase. This phase assignment is based on optical textures observed, which are strikingly similar to those reported for structurally similar dimers. Notably, these dimers, especially those linked by an odd number of methylene groups, have been attributed to the formation of the twist-bend nematic phase due to their bent geometry, offering unique insights into the structural factors influencing phase transitions in liquid crystals (Henderson & Imrie, 2011).

Ant Cuticular Hydrocarbons in Species Discrimination

Cuticular hydrocarbons (CHCs) in ants present a rich diversity, playing crucial roles in species and nest-mate discrimination. The study of these CHCs across various ant species reveals a pattern with no apparent association between CHC profile and phylogeny, suggesting a complex evolutionary background. The presence of biosynthetically complex compounds like methyl branched dienes in primitive ants indicates that the genetic architecture necessary for the production of diverse CHCs predates their adaptive radiation. This understanding of CHCs can significantly contribute to the field of chemical ecology and the study of ant behavior (Martin & Drijfhout, 2009).

Sorption of Phenoxy Herbicides to Soil and Minerals

The study of phenoxy herbicide sorption, particularly 2,4-dichlorophenoxyacetic acid (2,4-D) and its analogs, provides valuable insights into the interaction between these compounds and soil components. Understanding the parameters influencing sorption, such as soil organic matter, iron oxides, and specific soil properties, is crucial for predicting the environmental behavior of these herbicides. This knowledge is not only important for environmental chemistry but also for developing effective strategies for managing the impact of these compounds on ecosystems (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name

4-[(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32ClN3O6/c1-7-37-25-10-8-18(32(43)44-38-28(39)12-13-29(38)40)14-22(25)34(4,5)27(37)17-21-30(41)20(31(21)42)16-26-33(2,3)23-15-19(35)9-11-24(23)36(26)6/h8-11,14-17H,7,12-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLJXAKQFSXTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(C1=CC4=C(C(=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)C4=O)[O-])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408257
Record name SQ-NHS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate

CAS RN

154161-81-6
Record name SQ-NHS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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